Home > Products > Screening Compounds P29590 > KRAS G12C inhibitor 28
KRAS G12C inhibitor 28 -

KRAS G12C inhibitor 28

Catalog Number: EVT-10963594
CAS Number:
Molecular Formula: C33H36F2N5O4P
Molecular Weight: 635.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 28 is a compound designed to target the KRAS protein, specifically the G12C mutation, which is commonly associated with various cancers, including non-small cell lung cancer. This inhibitor represents a novel approach in cancer therapy by selectively binding to the inactive form of KRAS, thus preventing its activation and subsequent signaling that promotes tumor growth. The development of KRAS G12C inhibitors has been a significant advancement in targeting what was previously considered an "undruggable" target in cancer treatment.

Source and Classification

The compound is classified as a small molecule inhibitor and is part of a broader category of direct inhibitors targeting KRAS mutations. These inhibitors are designed to covalently bond with specific residues in the KRAS protein, effectively locking it in an inactive state. The discovery of such inhibitors has been facilitated by advancements in structural biology and medicinal chemistry, allowing for the identification of critical binding sites on the KRAS protein.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 28 involves several key steps that focus on creating a compound capable of selectively binding to the G12C mutant form of KRAS. The synthetic pathway typically includes:

  1. Formation of Key Intermediates: Initial steps involve the synthesis of intermediate compounds that have been shown to exhibit binding affinity for the KRAS protein.
  2. Covalent Bond Formation: The final stages often utilize reactions that enable the formation of covalent bonds with cysteine residues near the switch-II pocket of KRAS, which is crucial for inhibiting its activity.

Recent patents have detailed efficient and scalable processes for synthesizing these intermediates, ensuring that the production can meet potential clinical demands .

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 28 reveals several critical features that contribute to its function:

  • Binding Pocket Interaction: The inhibitor is designed to fit snugly into the switch-II pocket of the KRAS protein, which is only accessible when KRAS is in its inactive GDP-bound state.
  • Functional Groups: Specific functional groups within the compound facilitate strong interactions with the cysteine residue at position 12, allowing for effective inhibition.

High-resolution crystallography studies have provided detailed insights into how these inhibitors interact with various KRAS mutations, confirming their binding affinities and structural conformations .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the action of KRAS G12C inhibitor 28 include:

  • Covalent Binding Reaction: The inhibitor forms a covalent bond with cysteine-12 on the inactive form of KRAS, effectively locking it in this state.
  • Inhibition Mechanism: By preventing GDP from being exchanged for GTP, the inhibitor disrupts downstream signaling pathways that lead to cell proliferation.

These reactions are essential for understanding how the inhibitor can effectively halt tumor growth by targeting mutant KRAS proteins .

Mechanism of Action

Process and Data

The mechanism of action for KRAS G12C inhibitor 28 involves several steps:

  1. Binding to Inactive State: The compound selectively binds to the inactive GDP-bound form of KRAS G12C.
  2. Prevention of Activation: By occupying the switch-II pocket, it prevents nucleotide exchange, thus inhibiting activation.
  3. Signal Disruption: This inhibition leads to a downstream blockade in signaling pathways that are critical for tumor growth and survival.

Studies have shown that this selective targeting results in significant antiproliferative effects on cancer cells harboring the G12C mutation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 28 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically falls within a range conducive to cellular permeability.
  • Solubility: Designed to be soluble in biological fluids, facilitating effective delivery.
  • Stability: The compound must maintain stability under physiological conditions to ensure efficacy.

Analyses often include assessments of these properties to optimize formulation and delivery methods for clinical applications .

Applications

Scientific Uses

KRAS G12C inhibitor 28 has significant applications in cancer research and therapy:

  • Clinical Trials: It is currently being evaluated in clinical trials aimed at treating patients with advanced non-small cell lung cancer harboring the KRAS G12C mutation.
  • Combination Therapies: Research is ongoing into combining this inhibitor with other therapeutic agents to enhance efficacy and overcome resistance mechanisms observed in clinical settings.

The development of such targeted therapies represents a promising frontier in personalized medicine, particularly for patients with specific genetic mutations associated with aggressive cancers .

Properties

Product Name

KRAS G12C inhibitor 28

IUPAC Name

1-(4-dimethylphosphoryl-2-methyl-6-propan-2-ylphenyl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C33H36F2N5O4P

Molecular Weight

635.6 g/mol

InChI

InChI=1S/C33H36F2N5O4P/c1-8-27(42)38-12-13-39(20(5)17-38)31-23-16-25(35)29(28-24(34)10-9-11-26(28)41)36-32(23)40(33(43)37-31)30-19(4)14-21(45(6,7)44)15-22(30)18(2)3/h8-11,14-16,18,20,41H,1,12-13,17H2,2-7H3/t20-/m0/s1

InChI Key

AULVAQHFJPQQED-FQEVSTJZSA-N

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.